Cas no 105806-84-6 ((2R)-2-(ethylamino)-3-phenylpropanoic acid)

(2R)-2-(ethylamino)-3-phenylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- D-Phenylalanine, N-ethyl-
- (2R)-2-(ethylamino)-3-phenylpropanoic acid
- ZHLKFJCNKZEBNG-SNVBAGLBSA-N
- EN300-1132110
- N-ethyl-D-phenylalanine
- 105806-84-6
- SCHEMBL7271174
-
- インチ: InChI=1S/C11H15NO2/c1-2-12-10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14)
- InChIKey: ZHLKFJCNKZEBNG-UHFFFAOYSA-N
- ほほえんだ: CCNC(Cc1ccccc1)C(O)=O
計算された属性
- せいみつぶんしりょう: 193.11035
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- PSA: 49.33
(2R)-2-(ethylamino)-3-phenylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1132110-5g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1132110-10g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1132110-1g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1132110-0.5g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1132110-10.0g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 10g |
$4545.0 | 2023-05-24 | ||
Enamine | EN300-1132110-0.1g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1132110-5.0g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 5g |
$3065.0 | 2023-05-24 | ||
Enamine | EN300-1132110-2.5g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1132110-0.25g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1132110-0.05g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 0.05g |
$888.0 | 2023-10-26 |
(2R)-2-(ethylamino)-3-phenylpropanoic acid 関連文献
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
(2R)-2-(ethylamino)-3-phenylpropanoic acidに関する追加情報
Professional Introduction to (2R)-2-(ethylamino)-3-phenylpropanoic Acid (CAS No. 105806-84-6)
(2R)-2-(ethylamino)-3-phenylpropanoic acid, identified by its CAS number 105806-84-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its chiral center and specific functional groups, has garnered attention for its potential applications in drug development and therapeutic interventions. The structural features of this compound, including its enantiomeric purity and chemical stability, make it a valuable candidate for further investigation in medicinal chemistry.
The< strong> (2R)-configuration of the molecule is particularly noteworthy, as enantiomeric purity plays a crucial role in the efficacy and safety of pharmaceutical agents. The presence of an< strong> ethylamino side chain and a< strong> phenyl group at the beta position relative to the carboxylic acid moiety contributes to the compound's unique pharmacophoric properties. These features suggest potential interactions with biological targets, making it a promising scaffold for designing novel therapeutic molecules.
In recent years, there has been growing interest in the development of chiral drugs due to their improved pharmacological profiles compared to their racemic counterparts. The< strong> (2R)-isomer of 2-(ethylamino)-3-phenylpropanoic acid represents a prime example of how stereochemistry can influence drug activity. Studies have demonstrated that enantiopure compounds often exhibit enhanced binding affinity, reduced side effects, and improved metabolic stability. These advantages have driven extensive research into optimizing the synthesis and purification of such molecules.
The< strong> phenyl ring in this compound introduces additional opportunities for functionalization, enabling the creation of derivatives with tailored biological activities. Functional groups such as hydroxyl, amino, or carboxylic acid moieties can be incorporated at various positions on the phenyl ring to modulate pharmacokinetic and pharmacodynamic properties. This flexibility makes (2R)-2-(ethylamino)-3-phenylpropanoic acid a versatile building block for medicinal chemists seeking to develop innovative therapeutic agents.
Recent advancements in synthetic methodologies have significantly improved the accessibility of chiral building blocks like (2R)-2-(ethylamino)-3-phenylpropanoic acid. Techniques such as asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary-assisted synthesis have enabled high-yield production of enantiopure compounds with minimal racemization. These innovations have lowered barriers to entry for drug discovery programs that rely on complex stereogenic centers.
The< strong> ethylamino group in the molecule contributes to its basicity and potential for hydrogen bonding interactions with biological targets. This feature is particularly relevant for designing drugs that interact with acidic or polar residues on enzymes or receptors. Additionally, the carboxylic acid functionality provides an opportunity for further derivatization through esterification or amidation, expanding the range of possible pharmacological applications.
In vitro studies have begun to explore the biological activity of (2R)-2-(ethylamino)-3-phenylpropanoic acid and its derivatives. Preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors implicated in metabolic disorders, inflammation, or cancer. These findings align with broader trends in drug discovery where natural product-inspired scaffolds are being repurposed for new therapeutic uses. The< strong> phenyl-containing moiety is known to interact with aromatic residues in biological macromolecules, suggesting potential applications in modulating enzyme activity or receptor binding.
The synthesis of (2R)-2-(ethylamino)-3-phenylpropanoic acid involves multi-step organic transformations that require careful optimization to achieve high enantiomeric excess. Key steps include asymmetric reduction of a prochiral ketone intermediate followed by functional group manipulation to introduce the desired substituents. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste generation and improving atom economy.
The< strong> CAS number 105806-84-6 serves as a unique identifier for this compound within scientific literature and regulatory databases. This standardized numbering system facilitates accurate referencing during research collaborations, patent filings, and regulatory submissions. As such, it is essential for researchers working with this compound to ensure proper documentation using this identifier.
The pharmacokinetic properties of (2R)-2-(ethylamino)-3-phenylpropanoic acid are under active investigation to assess its suitability for clinical development. Factors such as solubility, bioavailability, metabolic stability, and excretion profiles must be carefully evaluated before advancing into preclinical or clinical trials. Computational modeling techniques have been increasingly employed to predict these properties early in the drug discovery process, saving time and resources by identifying promising candidates before experimental validation.
The versatility of (2R)-2-(ethylamino)-3-phenylpropanoic acid extends beyond its direct use as a lead compound; it also serves as a valuable intermediate for synthesizing more complex molecules with distinct biological activities. By incorporating different substituents at strategic positions within its structure, medicinal chemists can explore diverse chemical spaces while retaining key pharmacophoric elements derived from this scaffold.
In conclusion,(CAS No. 105806-84-6)(2R) -isomer exhibits intriguing structural features that make it a compelling subject for pharmaceutical research。 Its chiral center、functional groups,and overall molecular architecture provide ample opportunities for developing novel therapeutic agents。 With ongoing advancements in synthetic chemistry、biological screening,and computational modeling,this compound is poised to contribute significantly to future drug discovery efforts。 As research continues,its potential applications across multiple therapeutic areas will likely become more apparent,solidifying its importance within medicinal chemistry literature。 p>
105806-84-6 ((2R)-2-(ethylamino)-3-phenylpropanoic acid) 関連製品
- 56755-22-7(L-Phenylalanine betaine)
- 2018-61-3(N-Acetyl-L-phenylalanine)
- 2901-75-9(Afalanine)
- 13200-85-6(N-Formyl-L-phenylalanine)
- 138247-43-5(N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine)
- 17469-89-5((2S)-2-(dimethylamino)-3-phenylpropanoic acid)
- 4289-95-6(N-Formyl-DL-phenylalanine)
- 2901-61-3(Ac-DL-Phe-OH)
- 2566-30-5((S)-2-(Methylamino)-3-phenylpropanoic acid)
- 10172-89-1(N-Acetyl-D-phenylalanine)




